molecular formula C12H26N2S B13235551 Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine

Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine

Cat. No.: B13235551
M. Wt: 230.42 g/mol
InChI Key: QTTJJFYXXAWQEM-UHFFFAOYSA-N
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Description

Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine is a tertiary amine featuring two isopropyl (propan-2-yl) groups and a 2-[(thiolan-3-yl)amino]ethyl substituent. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing heterocycle, which distinguishes this compound from indole- or phenyl-based analogs. The sulfur atom in the thiolan ring may enhance lipophilicity and influence metabolic stability compared to oxygen or nitrogen-containing heterocycles .

Properties

Molecular Formula

C12H26N2S

Molecular Weight

230.42 g/mol

IUPAC Name

N',N'-di(propan-2-yl)-N-(thiolan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H26N2S/c1-10(2)14(11(3)4)7-6-13-12-5-8-15-9-12/h10-13H,5-9H2,1-4H3

InChI Key

QTTJJFYXXAWQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1CCSC1)C(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access[5][5]. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability[5][5].

Comparison with Similar Compounds

Tryptamine Derivatives (e.g., DiPT and 4-HO-DiPT)

  • Key Analogs: [2-(5-Methoxy-1H-indol-3-yl)ethyl]bis(propan-2-yl)amine (5-MeO-DiPT): Contains an indole ring instead of thiolan, with a methoxy substituent. The indole core enables serotonin receptor interactions, contributing to psychoactive properties . 3-(2-[Di(propan-2-yl)amino]ethyl)-1H-indol-4-ol (4-HO-DiPT): Adds a hydroxyl group to the indole ring, increasing polarity and altering receptor binding .
  • Comparison: Structural Differences: The thiolan ring in Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine replaces the indole moiety, removing aromaticity and introducing sulfur. This likely reduces affinity for serotonin receptors (e.g., 5-HT1A/2A) but may improve metabolic resistance due to sulfur’s lower electronegativity . Physicochemical Properties:
  • Molecular Weight : ~242 g/mol (estimated for C₁₁H₂₄N₂S) vs. 284 g/mol for 5-MeO-DiPT (C₁₇H₂₆N₂O) .
  • Lipophilicity : Thiolan’s sulfur may increase logP compared to indole derivatives, enhancing membrane permeability .

Non-Indole Bis(propan-2-yl)amine Derivatives

  • Key Analogs: {2-[Bis(propan-2-yl)amino]ethyl}[1-(2,5-dichlorophenyl)ethyl]amine: Features a dichlorophenyl group, introducing steric bulk and electron-withdrawing effects. This compound has a molecular weight of 317 g/mol (C₁₆H₂₆Cl₂N₂) . [2-(1H-Indol-3-yl)ethyl]bis(propan-2-yl)amine (DiPT): Lacks heterocyclic substituents beyond the indole ring, simplifying receptor binding profiles .
  • Comparison: Functional Groups: The thiolan-3-ylamino group provides a unique hydrogen-bonding site (via NH) absent in DiPT derivatives. This could modulate interactions with enzymes or transporters . Synthetic Accessibility: Bis(propan-2-yl)amine derivatives are typically synthesized via reductive amination (e.g., using NaB(CN)H₃), as seen in . The thiolan-3-ylamino substituent may require specialized thiolan precursors .

Pharmacological and Biochemical Implications

  • Receptor Binding : Unlike tryptamines (e.g., 5-MeO-DiPT), the thiolan-containing compound is unlikely to act as a serotonin receptor agonist due to the absence of an indole ring. However, the bis(propan-2-yl)amine moiety may retain affinity for trace amine-associated receptors (TAARs) .

Biological Activity

Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine, also known by its CAS number 1019586-00-5, is a compound with significant potential in biological applications. Its unique structure, which includes a thiolan ring and diisopropylamine groups, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H26N2S
  • Molecular Weight : 230.42 g/mol
  • IUPAC Name : N',N'-di(propan-2-yl)-N-(thiolan-3-yl)ethane-1,2-diamine

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with certain derivatives led to increased early and late apoptosis in lung carcinoma cells (A549), with significant percentages of cells undergoing programmed cell death .
  • Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit interleukin-6 (IL-6) release suggests a potential anti-inflammatory mechanism, which is crucial in cancer progression and metastasis .
  • Interaction with Cellular Targets : The compound may interact with specific enzymes or cellular membranes, altering their functions and potentially disrupting cancer cell survival pathways.

Case Studies

While direct case studies on this compound are scarce, related research highlights its potential:

  • Study on Bis(2-aminoethyl)amine Derivatives : A comprehensive study evaluated the cytotoxic effects of various derivatives against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The findings indicated that modifications to the chemical structure significantly impacted biological activity, emphasizing the importance of substituent groups in enhancing efficacy .
  • Potential Therapeutic Applications : The compound's unique properties suggest applications not only in oncology but also in other therapeutic areas such as antimicrobial treatments due to its structural characteristics that allow for interaction with various biological targets.

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